

Application Notes and Protocols for Chlorthion Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chlorthion
Cat. No.:	B1581421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthion is an organophosphate insecticide and acaricide, recognized for its role as a potent cholinesterase inhibitor.^[1] Historically, it has been utilized in agriculture to control a wide range of insect pests.^[1] Chemically, **Chlorthion** is an organic thiophosphate, specifically O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate.^{[1][2]} Due to its potential for neurotoxicity and concerns regarding its environmental fate, the use of **Chlorthion** has been discontinued in many regions, and it is no longer registered as a pesticide for use in the United States.^[1] Nevertheless, the need for analytical methods for its detection in agricultural commodities remains for monitoring legacy contamination, food safety assurance in regions where its use might persist, and for research purposes.

This document provides a comprehensive overview of the analytical methodologies for the determination of **Chlorthion** residues in agricultural crops. Given the limited recent literature on specific validated methods for **Chlorthion**, this application note synthesizes information on its chemical properties and older analytical techniques, alongside modern approaches commonly used for organophosphate pesticides. The provided protocols should be considered a starting point for method development and will require validation for specific crop matrices.

Data Presentation

Due to the historical nature of **Chlorthion**'s use, comprehensive quantitative data from recent validated studies across a wide range of agricultural matrices is scarce. The following table summarizes known physicochemical properties relevant to analytical method development and provides a template for recording validation data.

Table 1: Physicochemical Properties of **Chlorthion** and Method Performance Data Template

Parameter	Value	Reference
Chemical Formula	<chem>C8H9ClNO5PS</chem>	[1] [2]
Molecular Weight	297.65 g/mol	[1] [2]
Physical State	Yellow solid or oil	[1] [2]
Melting Point	21 °C	[2]
Boiling Point	125 °C at 0.1 mmHg	[2]
Solubility	Miscible in benzene, alcohol, ether. Practically insoluble in water.	[2] [3]
LogP (Kow)	3.45	[1]
Stability	Hydrolyzed by alkali	[1] [2]
Limit of Detection (LOD)	Data not available for specific crops	
Limit of Quantification (LOQ)	Data not available for specific crops	
Recovery (%)	Data not available for specific crops	
Relative Standard Deviation (RSD %)	Data not available for specific crops	

Experimental Protocols

The following sections detail proposed experimental protocols for the analysis of **Chlorthion** residues in agricultural crops, based on general principles for organophosphate pesticide analysis and available information on **Chlorthion**.

Protocol 1: Sample Preparation using a Modified QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a widely adopted sample preparation technique for pesticide residue analysis. While a specific QuEChERS protocol for **Chlorthion** is not readily available, a standard method can be adapted and validated.

1. Materials and Reagents:

- Homogenizer (e.g., blender, food processor)
- Centrifuge and 50 mL polypropylene centrifuge tubes
- Vortex mixer
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18
- **Chlorthion** analytical standard

2. Procedure:

- Homogenization: Weigh 10-15 g of a representative homogenized sample of the agricultural crop into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of reagent water to rehydrate.
- Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at \geq 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Final Extract Preparation:
 - Take the supernatant and filter it through a 0.22 μ m syringe filter into an autosampler vial.
 - The extract is now ready for instrumental analysis.

Note: Given that **Chlorthion** is hydrolyzed by alkali, the use of PSA, which can increase the pH, should be carefully evaluated during method validation. If degradation is observed, alternative sorbents or the omission of the d-SPE step should be considered.

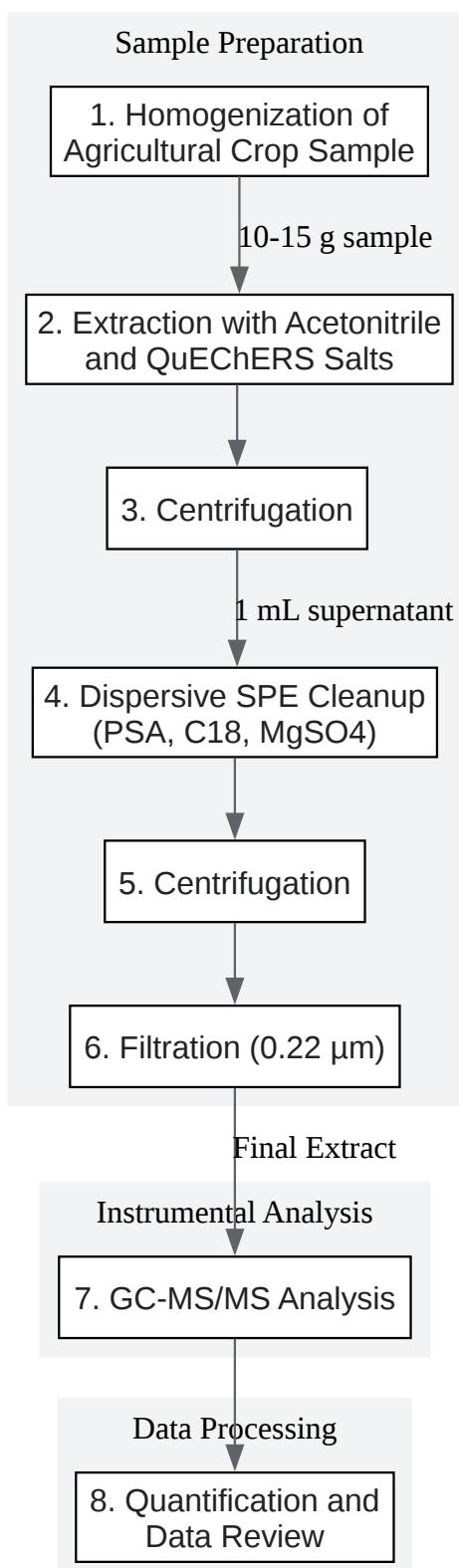
Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of organophosphate pesticides like **Chlorthion**.

1. Instrumentation:

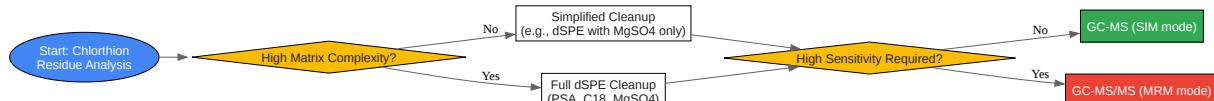
- Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole - MS/MS for higher selectivity and sensitivity).

- Capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).


2. GC-MS Conditions (Starting Point for Method Development):

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp to 150 °C at 25 °C/min
 - Ramp to 280 °C at 10 °C/min, hold for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode:
 - Full Scan: for initial identification of **Chlorthion**'s mass spectrum.
 - Selected Ion Monitoring (SIM): for quantitative analysis, monitoring characteristic ions of **Chlorthion** (e.g., m/z 297, 125, 109, 79).[4]
 - Multiple Reaction Monitoring (MRM) for MS/MS: for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

3. Method Validation: The developed method must be validated according to established guidelines (e.g., SANTE/11312/2021). Validation parameters should include:


- Linearity and working range
- Accuracy (recovery)
- Precision (repeatability and reproducibility)
- Limit of Detection (LOD)
- Limit of Quantification (LOQ)
- Matrix effects

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **Chlorthion** Residue Analysis in Agricultural Crops.

[Click to download full resolution via product page](#)

Caption: Decision Tree for Analytical Method Selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorthion | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorthion? [drugfuture.com]
- 3. Buy Chlorthion | 500-28-7 [smolecule.com]
- 4. Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Chlorthion Residue Analysis in Agricultural Crops]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581421#chlorthion-residue-analysis-in-agricultural-crops]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com